N-(cyclopropylmethyl)guanidine
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Overview
Description
N-(Cyclopropylmethyl)guanidine is a guanidine derivative characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the guanidine moiety. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications .
Mechanism of Action
Target of Action
N-(cyclopropylmethyl)guanidine, also known as 2-(cyclopropylmethyl)guanidine, is a guanidine derivative . Guanidine compounds are known to play key roles in various biological functions . .
Mode of Action
The mode of action of guanidine compounds often involves electrostatic interactions . At physiological pH, the guanidine moiety carries a positive charge, and it is suggested that the mechanism of action involves an electrostatic interaction between the negatively charged bacterial cell . .
Biochemical Pathways
Guanidine compounds are found in a variety of biochemical processes and natural products . They are represented in non-ribosomal peptides, guanidine-bearing polyketides, alkaloids, terpenoids, and shikimic acid derivatives
Result of Action
Guanidine compounds are known to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)guanidine typically involves the reaction of cyclopropylmethylamine with a guanidylating agent. One common method is the reaction of cyclopropylmethylamine with S-methylisothiourea under basic conditions to yield the desired guanidine derivative . Another approach involves the use of carbodiimides as guanidylating agents, which react with cyclopropylmethylamine to form this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(Cyclopropylmethyl)guanidine undergoes various chemical reactions, including:
Oxidation: The guanidine moiety can be oxidized to form guanidinium salts.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine nitrogen acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Guanidinium salts.
Reduction: Amines.
Substitution: Substituted guanidines with various functional groups.
Scientific Research Applications
N-(Cyclopropylmethyl)guanidine has diverse applications in scientific research:
Comparison with Similar Compounds
N,N’-Disubstituted guanidines: These compounds have two substituents on the guanidine nitrogen atoms and exhibit similar chemical properties.
Cyclic guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines share structural similarities with N-(cyclopropylmethyl)guanidine.
Uniqueness: this compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(cyclopropylmethyl)guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3/c6-5(7)8-3-4-1-2-4/h4H,1-3H2,(H4,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWLRADFQOJCQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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